Icariside F2 has been reported in Camellia sinensis, Atractylodes japonica, and other organisms with data available.
Icariside F2
CAS No.: 115009-57-9
Cat. No.: VC7310174
Molecular Formula: C18H26O10
Molecular Weight: 402.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115009-57-9 |
|---|---|
| Molecular Formula | C18H26O10 |
| Molecular Weight | 402.4 g/mol |
| IUPAC Name | (2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-phenylmethoxyoxane-3,4,5-triol |
| Standard InChI | InChI=1S/C18H26O10/c19-8-18(24)9-27-17(15(18)23)26-7-11-12(20)13(21)14(22)16(28-11)25-6-10-4-2-1-3-5-10/h1-5,11-17,19-24H,6-9H2/t11-,12-,13+,14-,15+,16-,17-,18-/m1/s1 |
| Standard InChI Key | NJMQSVWMCODQIP-FQXXIRCGSA-N |
Introduction
Chemical Identity and Structural Characteristics
Icariside F2 is classified as an aromatic glycoside, characterized by a benzyloxy group and a complex sugar moiety. Its systematic IUPAC name is (2R,3R,4S,5S,6R)-2-Benzyloxy-6-((2R,3R,4S)-3,4-dihydroxy-4-hydroxymethyl-tetrahydro-furan-2-yloxymethyl)-tetrahydro-pyran-3,4,5-triol, reflecting its stereochemical complexity . The compound’s structure comprises a tetrahydrofuran ring linked to a tetrahydro-pyran system, with hydroxyl and hydroxymethyl groups contributing to its polarity and solubility.
Table 1: Key Physicochemical Properties of Icariside F2
| Property | Value |
|---|---|
| CAS Number | 115009-57-9 |
| Molecular Formula | |
| Molecular Weight | 402.393 g/mol |
| Exact Mass | 402.153 g/mol |
| Polar Surface Area | 158.3 Ų |
| NF-κB Inhibition (IC₅₀) | 16.25 μM |
The compound’s density, boiling point, and melting point remain uncharacterized in available literature, highlighting areas for further investigation .
Pharmacological Activities and Mechanisms of Action
NF-κB Inhibition and Anti-Inflammatory Effects
Icariside F2’s most prominent pharmacological activity is its inhibition of NF-κB, a transcription factor central to inflammatory responses. By suppressing NF-κB activation at an IC of 16.25 μM, the compound attenuates the expression of pro-inflammatory cytokines such as TNF-α and IL-6 . This mechanism aligns with its observed anti-inflammatory efficacy in preclinical models, though specific in vivo studies remain unreported.
Cytotoxicity Profile
In vitro assays using the MTT protocol revealed minimal cytotoxicity at concentrations up to 10 μM, suggesting a favorable therapeutic index . This low cytotoxicity contrasts with many synthetic NF-κB inhibitors, which often exhibit significant off-target effects.
Challenges and Future Research Directions
Despite its promise, Icariside F2 research faces several challenges:
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Limited Structural-Activity Relationship (SAR) Data: Modifications to its glycoside moiety could enhance potency or solubility, but no SAR studies have been conducted.
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Pharmacokinetic Unknowns: Absorption, distribution, metabolism, and excretion (ADME) properties remain uncharacterized.
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In Vivo Validation: Animal models are essential to confirm efficacy and safety.
Future studies should prioritize in vivo validation and explore synergies with existing anti-inflammatory agents.
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